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Compound of Interest

Compound Name: O-Phthalimide-C3-acid

Cat. No.: B188525 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-

Phthalimidobutyric acid (C₁₂H₁₁NO₄, Molecular Weight: 233.22 g/mol )[1]. The information

presented is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis. This document summarizes available data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and

outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary
The following tables present a summary of the available spectroscopic data for 4-

Phthalimidobutyric acid.

Table 1: Mass Spectrometry Data
Parameter Value

Molecular Formula C₁₂H₁₁NO₄

Molecular Weight 233.22 g/mol

Monoisotopic Mass 233.06880783 Da

Prominent m/z Peaks 160, 174, 76
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Data sourced from PubChem[1].

Table 2: ¹H NMR and ¹³C NMR Data
Detailed experimental peak lists including chemical shifts (δ) and coupling constants (J) for 4-

Phthalimidobutyric acid are not readily available in publicly accessible databases. However,

spectral data for this compound is noted to be available in the SpectraBase database[1].

Researchers requiring this specific data are encouraged to consult this resource.

Table 3: Infrared (IR) Spectroscopy Data
A comprehensive list of absorption bands for 4-Phthalimidobutyric acid is not explicitly provided

in the searched resources. The PubChem database indicates the availability of an FTIR

spectrum obtained using a KBr-Pellet technique[1]. General expected characteristic absorption

bands would include those for the carboxylic acid O-H stretch, C-H stretches of the alkyl chain

and aromatic ring, C=O stretches of the phthalimide and carboxylic acid groups, and C-N

stretching vibrations.

Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic

analysis of 4-Phthalimidobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the 4-

Phthalimidobutyric acid molecule.

Methodology:

Sample Preparation: A small, accurately weighed sample of 4-Phthalimidobutyric acid is

dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard,

typically tetramethylsilane (TMS), is added to the solution to provide a reference point for the

chemical shift scale.

Instrument Setup: The NMR spectrometer, such as a Bruker WM-250, is calibrated and

shimmed to ensure a homogeneous magnetic field[1].
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Data Acquisition:

For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the

resulting free induction decay (FID) signal is recorded.

For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of

scans and/or more concentrated samples are typically required to obtain a spectrum with

a good signal-to-noise ratio. Proton decoupling techniques are commonly employed to

simplify the spectrum.

Data Processing: The acquired FID is converted into a frequency-domain spectrum using a

Fourier transform. The resulting spectrum is then phased, baseline-corrected, and

integrated. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the 4-Phthalimidobutyric acid molecule.

Methodology:

Sample Preparation (KBr Pellet Method): A small amount of finely ground 4-

Phthalimidobutyric acid is intimately mixed with dry potassium bromide (KBr) powder. The

mixture is then pressed under high pressure to form a thin, transparent pellet.

Instrument Setup: The FTIR spectrometer, for instance, a Bruker IFS 85, is purged with dry

air or nitrogen to minimize interference from atmospheric water and carbon dioxide[1]. A

background spectrum of a blank KBr pellet is recorded.

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and

the infrared spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce a transmittance or absorbance spectrum. The positions of the absorption bands are

reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the molecular weight and fragmentation pattern of 4-Phthalimidobutyric

acid, aiding in its identification and structural elucidation.

Methodology:

Sample Preparation: The 4-Phthalimidobutyric acid sample may require derivatization to

increase its volatility for GC analysis.

Gas Chromatography (GC): The prepared sample is injected into the gas chromatograph,

where it is vaporized and carried by an inert gas through a capillary column. The column

separates the components of the sample based on their boiling points and interactions with

the stationary phase.

Mass Spectrometry (MS): As the separated components elute from the GC column, they

enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the

resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Data Analysis: A mass spectrum is generated for each eluting component, showing the

relative abundance of different m/z fragments. The molecular ion peak, if present,

corresponds to the molecular weight of the compound. The fragmentation pattern provides

valuable information about the structure of the molecule.

Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Phthalimidobutyric acid.
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Caption: General Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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